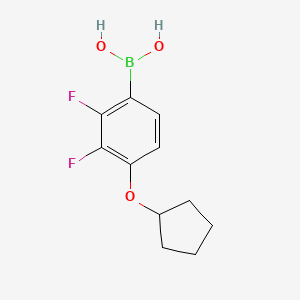
4-(Cyclopentyloxy)-2,3-difluorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of boronic acid derivatives, including 4-(Cyclopentyloxy)-2,3-difluorophenylboronic acid, often involves palladium-catalyzed cross-coupling reactions. For instance, cyclopalladated complexes have been used in coupling reactions of aryl chlorides containing hydroxymethyl with arylboronic acids, demonstrating the utility of palladium catalysis in the synthesis of biaryl compounds (Xu et al., 2014).
Molecular Structure Analysis
The molecular structure of boronic acid derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of related compounds has been determined, revealing intermolecular hydrogen bonding and π-π interactions that contribute to the stability and reactivity of these molecules (Zhao et al., 2009).
Chemical Reactions and Properties
Boronic acids participate in various chemical reactions, including Suzuki-Miyaura coupling, which is facilitated by their ability to form stable complexes with transition metals. This reactivity is utilized in the synthesis of complex organic molecules, such as biarylaldehydes, through efficient catalytic processes (Xu et al., 2014).
Scientific Research Applications
Asymmetric Organocatalysis
4-(Cyclopentyloxy)-2,3-difluorophenylboronic acid and related boronic acids have been instrumental in asymmetric organocatalysis, significantly contributing to the synthesis of enantiomerically enriched cycloaddition products. For instance, the asymmetric organocatalysis of 4 + 3 cycloaddition reactions has been successfully demonstrated, leading to the production of single diastereomer cycloadducts with high enantiomeric excess, showcasing the effectiveness of such boronic acids in stereoselective synthesis processes (Harmata et al., 2003).
Catalysis with Diboron(4)/Pyridine
The use of this compound derivatives in catalysis, particularly involving diboron(4)/pyridine, has broadened the scope of cycloaddition reactions. This method offers a green and efficient alternative to traditional metal-based catalysts, allowing for the synthesis of complex cyclopentane compounds and facilitating formal synthesis of drugs and natural product-like compounds (Ding et al., 2022).
Supramolecular Assemblies
Boronic acids, including derivatives similar to this compound, have been effectively used in designing supramolecular assemblies. These assemblies are formed through hydrogen bonding interactions, showcasing the potential of such boronic acids in constructing complex molecular structures (Pedireddi & Seethalekshmi, 2004).
Cross-Coupling Reactions
The compound and its analogs have shown remarkable efficiency in catalyzing cross-coupling reactions, such as the Palladium–tetraphosphine catalyzed cross-coupling of aryl bromides with arylboronic acids. This process is noteworthy for its high substrate-catalyst ratios and yields, underlining the utility of boronic acids in facilitating complex organic transformations (Feuerstein et al., 2001).
DNA Modification and Bioorthogonal Chemistry
Boronic acids are used in the postsynthetic and sequence-specific ligation chemistry of phenylboronic acid to oligonucleotides, enabling orthogonal and postsynthetic incorporation of various functional groups, which is significant for applications like saccharide detection based on fluorescent DNA aptamers (Steinmeyer & Wagenknecht, 2018). Additionally, they facilitate the rapid formation of stable boron-nitrogen heterocycles in dilute, neutral aqueous solutions, proving crucial for bioorthogonal coupling reactions under physiologically compatible conditions (Dilek et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-cyclopentyloxy-2,3-difluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF2O3/c13-10-8(12(15)16)5-6-9(11(10)14)17-7-3-1-2-4-7/h5-7,15-16H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZDOQDFRSSUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC2CCCC2)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

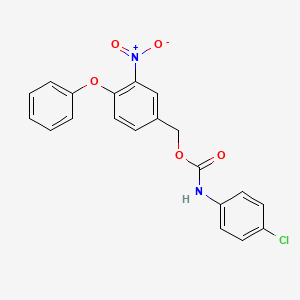
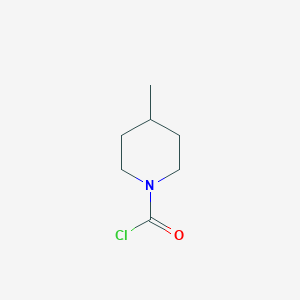
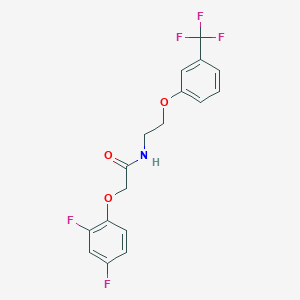
![Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2485014.png)
![6-(Ethylthio)-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2485016.png)
![4-Carbamoyl-2-[(4-chlorophenyl)formamido]butanoic acid](/img/structure/B2485017.png)

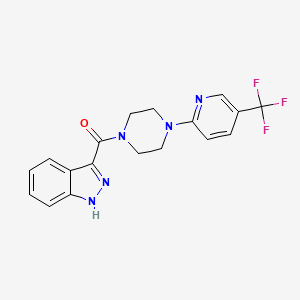
![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2485022.png)

![4-(5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2485024.png)
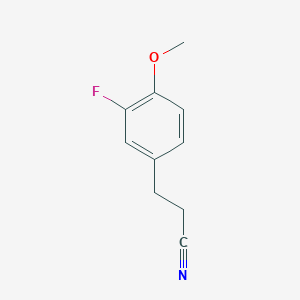
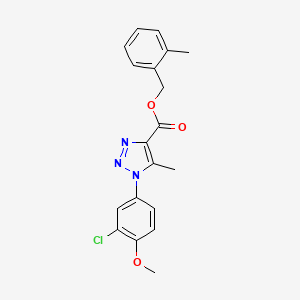
![3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2485029.png)